![molecular formula C12H16FNO3 B15320413 tert-butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate](/img/structure/B15320413.png)
tert-butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate is a chemical compound with the molecular formula C12H16FNO3 and a molecular weight of 241.26 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate typically involves the reaction of 4-fluoro-2-(hydroxymethyl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
tert-Butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis . The pathways involved in its mechanism of action depend on the specific biological system being studied.
Comparison with Similar Compounds
tert-Butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler compound with similar protective group properties.
tert-Butyl (2-(hydroxymethyl)phenyl)carbamate: A compound with a similar structure but different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16FNO3 |
|---|---|
Molecular Weight |
241.26 g/mol |
IUPAC Name |
tert-butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H16FNO3/c1-12(2,3)17-11(16)14-10-5-4-9(13)6-8(10)7-15/h4-6,15H,7H2,1-3H3,(H,14,16) |
InChI Key |
HTTMOTQGTRGSJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Dimethylamino)ethyl]cyclobutan-1-amine](/img/structure/B15320358.png)
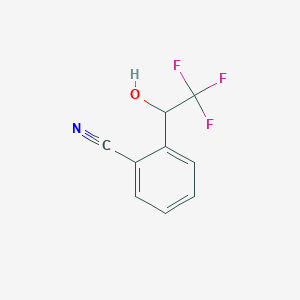
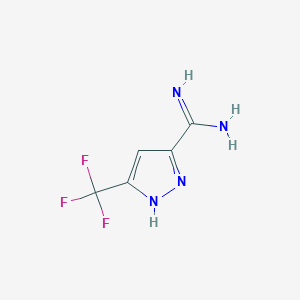
![6,8-Dibromo-5,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B15320377.png)
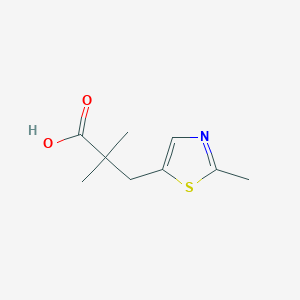
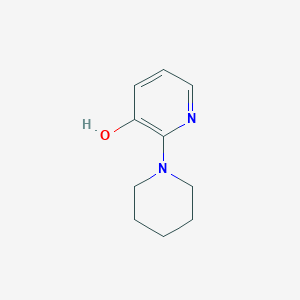

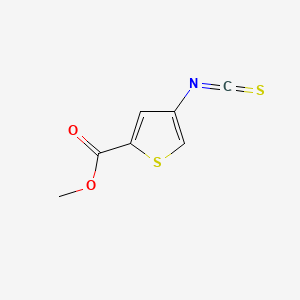
![6'-Bromo-2',3'-dihydrospiro[1,5-dioxane-3,1'-indene]](/img/structure/B15320402.png)

![1-[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanaminehydrochloride](/img/structure/B15320440.png)
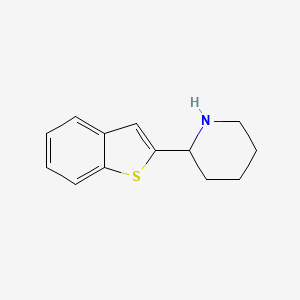
![(2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropyl)methanamine](/img/structure/B15320442.png)
